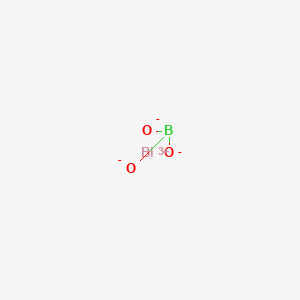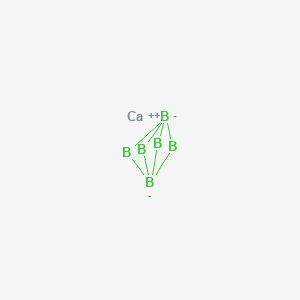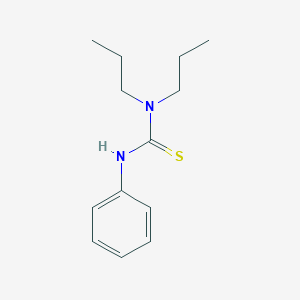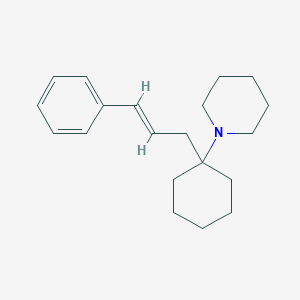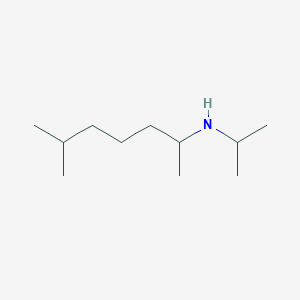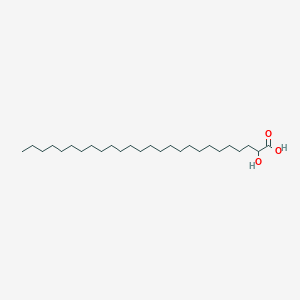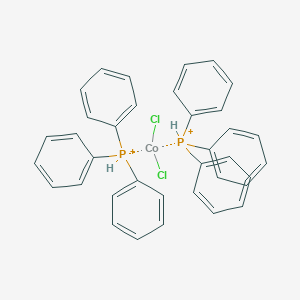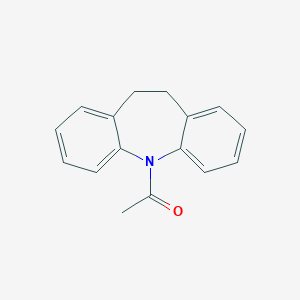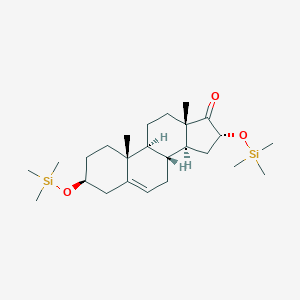
Ytterbium telluride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ytterbium telluride is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a binary compound consisting of ytterbium and tellurium, with the chemical formula YbTe. Ytterbium telluride belongs to the class of thermoelectric materials, which are materials that can convert heat into electricity and vice versa. In
科学的研究の応用
Ytterbium telluride has been studied for its potential applications in various fields, including thermoelectricity, magneto-optics, and spintronics. In thermoelectricity, ytterbium telluride has been found to have a high thermoelectric figure of merit, which makes it a promising material for use in thermoelectric generators and cooling devices. In magneto-optics, ytterbium telluride has been shown to exhibit a strong magneto-optical response, which makes it useful in the development of magneto-optical devices. In spintronics, ytterbium telluride has been studied for its potential use in spintronic devices due to its unique electronic and magnetic properties.
作用機序
The mechanism of action of ytterbium telluride is not fully understood, but it is believed to be related to its electronic and magnetic properties. Ytterbium telluride is a semiconductor material with a narrow bandgap, which means that it has a small energy difference between its valence and conduction bands. This property makes ytterbium telluride a good candidate for use in thermoelectric devices. Additionally, ytterbium telluride has been found to exhibit magnetic ordering at low temperatures, which makes it useful in magneto-optical and spintronic devices.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of ytterbium telluride. However, some studies have suggested that exposure to ytterbium telluride may have toxic effects on living organisms. Therefore, caution should be taken when handling ytterbium telluride in laboratory experiments.
実験室実験の利点と制限
Ytterbium telluride has several advantages for use in laboratory experiments, including its high thermoelectric figure of merit, strong magneto-optical response, and unique electronic and magnetic properties. However, there are also some limitations to using ytterbium telluride in laboratory experiments, including its toxicity and difficulty in synthesizing high-quality single crystals.
将来の方向性
There are several future directions for research on ytterbium telluride. One direction is to further explore its potential applications in thermoelectricity, magneto-optics, and spintronics. Another direction is to investigate its toxicity and potential environmental impact. Additionally, research can be conducted to develop new synthesis methods for ytterbium telluride and to improve the quality of its single crystals.
合成法
The synthesis of ytterbium telluride can be achieved through several methods, including solid-state reaction, chemical vapor transport, and melt growth. Among these methods, solid-state reaction is the most commonly used method. In this method, ytterbium oxide and tellurium powder are mixed in a specific ratio and heated in a vacuum or inert atmosphere at high temperatures. The resulting product is then cooled and ground into a fine powder.
特性
CAS番号 |
12125-58-5 |
|---|---|
製品名 |
Ytterbium telluride |
分子式 |
TeYb |
分子量 |
300.6 g/mol |
IUPAC名 |
tellanylideneytterbium |
InChI |
InChI=1S/Te.Yb |
InChIキー |
WNXKQTAPAWGMPP-UHFFFAOYSA-N |
SMILES |
[Te]=[Yb] |
正規SMILES |
[Te]=[Yb] |
その他のCAS番号 |
12125-58-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



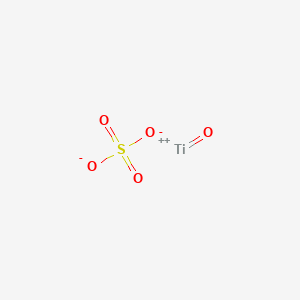
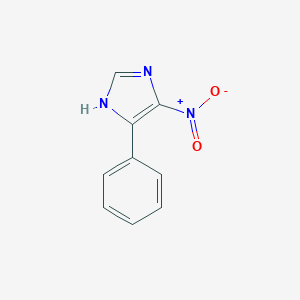
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)

